N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolo-pyrazine derivative characterized by a bromophenyl acetamide moiety and a 3-methoxyphenoxy substituent at the 8-position of the triazolo-pyrazine scaffold. The bromine atom at the ortho position of the phenyl group and the methoxy-phenoxy ether linkage may influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to related compounds.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4/c1-29-13-5-4-6-14(11-13)30-19-18-24-26(20(28)25(18)10-9-22-19)12-17(27)23-16-8-3-2-7-15(16)21/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMZTXSYENDATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. Common reagents used in this step include hydrazine derivatives and α-haloketones under reflux conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via nucleophilic substitution reactions, often using methoxyphenol and suitable leaving groups.
Bromination: The bromination of the phenyl ring is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Acetylation: The final step involves the acetylation of the triazolopyrazine derivative to form the desired acetamide compound. This is typically carried out using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the triazolopyrazine core.
Reduction: Reduced analogs with altered functional groups.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Biological Activities
This compound has been investigated for several biological activities:
1. Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the triazole ring in this compound suggests it could also possess similar antitumor effects .
2. Antimicrobial Properties
Compounds containing pyrazole and triazole moieties have demonstrated antimicrobial activities against a range of pathogens. The structural features of N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide may enhance its efficacy against bacteria and fungi .
3. Anti-inflammatory Effects
Research on related compounds indicates potential anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in inflammatory disease models .
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
Study 1: Antitumor Activity Evaluation
A series of 1,2,4-triazole derivatives were synthesized and tested for their antitumor activity against various cancer cell lines. The results indicated that specific substitutions on the triazole ring enhanced cytotoxicity . This suggests that modifications to the structure of this compound could lead to improved antitumor agents.
Study 2: Antimicrobial Screening
In another study, a series of pyrazole derivatives were evaluated for their antimicrobial properties against several bacterial strains. The findings revealed that certain derivatives exhibited significant inhibitory effects, indicating the potential for developing new antimicrobial agents based on this compound's structure .
Data Tables
The following table summarizes the biological activities reported for related compounds:
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares a core triazolo-pyrazine acetamide structure with analogs but differs in substituent positioning and functional groups. Key comparisons include:
Key Observations :
- Substituent Position: The target compound’s 8-position 3-methoxyphenoxy group contrasts with Analog 1’s sulfanyl-linked 4-chlorobenzyl group. Sulfur-containing substituents (e.g., sulfanyl) may enhance metabolic stability but reduce solubility compared to ether linkages .
- Aromatic Moieties : The target’s 2-bromophenyl group differs from Analog 1’s 2,5-dimethylphenyl and Analog 2’s 3-bromophenyl. Bromine’s ortho position in the target may sterically hinder interactions compared to para-substituted analogs.
- Core Heterocycle: Analog 2’s quinoxaline core (vs.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The 3-methoxyphenoxy group in the target compound likely increases lipophilicity (logP ~3.2) compared to Analog 1’s polar sulfanyl group (logP ~2.8) .
- Metabolic Stability: Morpholinyl groups (as in Analog 2) are known to improve solubility and reduce cytochrome P450-mediated metabolism, whereas brominated aromatics (target and Analog 2) may increase susceptibility to oxidative degradation .
Research Findings and Implications
- Activity Trends: Although specific biological data for the target compound are unavailable, Analog 1’s 4-chlorobenzylsulfanyl group has been associated with moderate COX-2 inhibition (IC₅₀ ~1.2 μM) in related studies, while morpholinyl-substituted triazoloquinoxalines (Analog 2) show enhanced kinase selectivity .
- SAR Insights: The 3-methoxyphenoxy group in the target may enhance π-π stacking in hydrophobic binding pockets compared to bulkier substituents in analogs.
Biological Activity
N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C22H21BrN5O4
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. A notable study demonstrated that triazole derivatives could inhibit key oncogenic pathways such as the BRAF(V600E) and EGFR pathways, which are crucial in the progression of certain cancers .
Anti-inflammatory Properties
Triazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. The mechanism often involves the inhibition of key enzymes involved in inflammatory processes such as phosphodiesterase and cyclooxygenase .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been documented to exhibit broad-spectrum antimicrobial effects against bacteria and fungi. In vitro studies have shown that similar compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Anticancer Screening
In a screening study published by Walid Fayad et al., a library of triazole derivatives was tested against multicellular spheroids representing various cancer types. The results indicated that certain derivatives displayed potent cytotoxicity against breast and colon cancer cells. The study concluded that modifications in the side chains significantly influenced the anticancer activity .
Case Study 2: Inhibition of Inflammatory Responses
A comparative study evaluated the anti-inflammatory effects of several pyrazole derivatives on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results showed that specific modifications in the triazole structure enhanced anti-inflammatory activity by up to 50% compared to controls .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
